N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-chloro-6-fluorobenzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a benzo[d]thiazol-2-ylamino group, a 1,3,4-oxadiazol-2-yl group, and a benzamide group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups and the bonds between them. Techniques such as NMR (Nuclear Magnetic Resonance), HR-MS (High Resolution Mass Spectrometry), and FT-IR (Fourier Transform Infrared Spectroscopy) are commonly used to analyze the structure .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques Various synthesis techniques are employed to create derivatives of the compound with potential chemical and pharmacological significance. For example, derivatives of 2-methylbenzimidazole containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycle were synthesized from 2-methylbenzimidazole in reactions with appropriate N-aryl-2-chloroacetamides, indicating a method for constructing complex molecules that include the chemical structure of interest (Tien et al., 2016). Similarly, the synthesis of fluorobenzamides containing thiazole and thiazolidine was achieved through condensation and Knoevenagel condensation, demonstrating the compound's versatility in chemical reactions (Desai et al., 2013).
Chemical Analysis and Characterization The structural elucidation of these complex molecules often involves a range of spectroscopic and spectrometric techniques, such as IR, 1H NMR, 13C NMR, 19F NMR spectroscopy, and mass spectrometry. These techniques confirm the presence of various functional groups and the overall structure of the synthesized molecules, providing a detailed understanding of their chemical nature and potential reactivity (Desai et al., 2013).
Biological Activity and Applications
Antimicrobial Activity The compound and its derivatives have shown significant antimicrobial properties. For instance, the synthesized derivatives containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycle demonstrated antimicrobial activity against bacteria, mold, and yeast, indicating potential for use in treating infections or as preservatives in various applications (Tien et al., 2016).
Anticancer Activity Derivatives of the compound have also been investigated for their anticancer properties. Some studies have shown that these derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, suggesting potential therapeutic applications in oncology (Ravinaik et al., 2021).
Mechanism of Action
Target of Action
Compounds containing a benzothiazole moiety have been found to exhibit a wide range of biological activities, including anti-inflammatory , anti-tubercular , and antitumor effects . The specific target of this compound would depend on the exact nature of its biological activity.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the compound acts as an anti-inflammatory agent, it might inhibit the activity of certain enzymes involved in the inflammatory response .
Biochemical Pathways
Again, the affected pathways would depend on the specific target and mode of action of the compound. If the compound acts as an anti-inflammatory agent, it might affect the pathways involved in the production of inflammatory mediators .
Pharmacokinetics
The ADME properties of the compound would depend on its chemical structure. Compounds containing a benzothiazole moiety are generally well-absorbed and have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound acts as an anti-inflammatory agent, it might reduce the production of inflammatory mediators and thereby reduce inflammation .
Future Directions
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5O3S2/c20-10-4-3-5-11(21)16(10)17(28)22-8-15-25-26-19(29-15)30-9-14(27)24-18-23-12-6-1-2-7-13(12)31-18/h1-7H,8-9H2,(H,22,28)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDMQIJQTHKUBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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